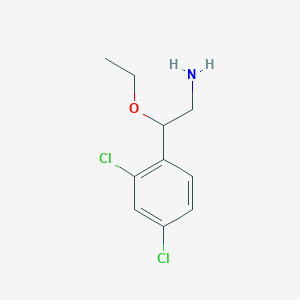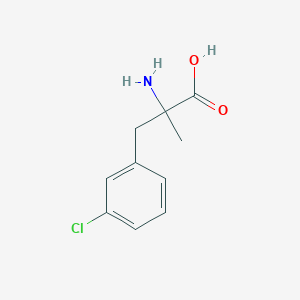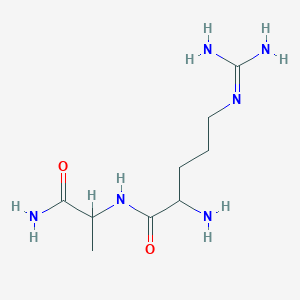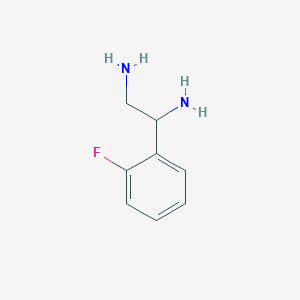
Benzeneethanamine, 2,4-dichloro-beta-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is a chemical compound with the molecular formula C10H13Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and an ethoxy group attached to the beta position of the ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dichlorobenzaldehyde, while reduction could produce 2,4-dichlorophenylethanol. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and ethoxy substituents.
2,4-Dichlorophenethylamine: Similar structure but without the ethoxy group.
2,4-Dichloro-beta-[(2,4-dichlorophenyl)methoxy]benzeneethanamine: A more complex derivative with additional substituents.
Uniqueness
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is unique due to the presence of both chlorine atoms and the ethoxy group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Propiedades
Número CAS |
24065-47-2 |
|---|---|
Fórmula molecular |
C10H13Cl2NO |
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C10H13Cl2NO/c1-2-14-10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3 |
Clave InChI |
ASQPDZRIKTYFMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)
![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12112175.png)

![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)
![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)


![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
